N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine
Description
Properties
IUPAC Name |
4-N,4-N-diethyl-1-N-(2-phenoxyethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-3-20(4-2)17-12-10-16(11-13-17)19-14-15-21-18-8-6-5-7-9-18/h5-13,19H,3-4,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSXWDNQWJERTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective N,N-Diethylation of 1,4-Diaminobenzene
A common approach involves first selectively diethylating one amine group of 1,4-diaminobenzene to form N,N-diethyl-1,4-phenylenediamine. This can be achieved via:
- Nitrosation-Reduction Route:
- Nitrosation: Diethyl aniline is reacted with sodium nitrite in acidic aqueous medium (concentrated hydrochloric acid) at low temperature (0–10 °C) to form a diazonium intermediate.
- Reduction: The diazonium salt is then reduced using zinc powder in acidic conditions to yield N,N-diethyl-1,4-phenylenediamine.
- This method offers high purity and yield, with zinc hydrochloride acting as an efficient reductant producing fewer impurities compared to iron or tin-based reductants.
- The reaction conditions are typically 1.5–3 hours at 15–20 °C for reduction after nitrosation for 2.5–3 hours at 0–10 °C.
- The product is purified by basification and vacuum distillation to isolate the free base amine.
- Finally, salification with dry hydrogen chloride gas in benzene yields the hydrochloride salt if desired.
This method is industrially viable due to its stability, cost-effectiveness, and high product purity suitable for sensitive applications such as environmental monitoring.
Alternative Synthetic Routes
While direct alkylation is common, other methods include:
Phase Transfer Catalysis: Using onium salts as catalysts in biphasic systems to enhance alkylation efficiency. This method can improve yields and selectivity by facilitating reactant transfer between aqueous and organic phases.
Cyanohydrin Reaction for Intermediate Formation: Some patents describe the use of cyanohydrins reacting with diamines to form intermediates that can be further transformed into substituted benzenediamines. Although more relevant for cyclic diazacycloalkanes, such methods illustrate the diversity of synthetic strategies available.
The nitrosation-reduction method for preparing N,N-diethyl-1,4-phenylenediamine is well-documented for producing high-purity intermediates with stable and reproducible yields, suitable for scale-up.
Using zinc powder as reductant minimizes impurities and facilitates waste treatment compared to iron or tin-based reductants.
The selective alkylation of the second amine with 2-phenoxyethyl moieties requires careful control of reaction parameters to achieve high selectivity and yield without side products.
Continuous flow reactors and automated purification systems can be employed industrially to enhance throughput and product consistency.
Phase transfer catalysis and the use of onium salts have been shown to improve reaction rates and yields in related amine alkylation reactions, suggesting potential for process optimization.
The preparation of N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine involves:
Selective diethylation of 1,4-diaminobenzene via nitrosation and zinc-mediated reduction to yield N,N-diethyl-1,4-phenylenediamine.
Subsequent selective alkylation of the remaining amine with 2-phenoxyethyl derivatives under controlled conditions.
Purification steps including basification, distillation, and crystallization or chromatography to achieve high-purity final product.
Industrial methods favor zinc reductants and phase transfer catalysis to optimize yield, purity, and cost-effectiveness.
This synthesis route is supported by multiple patent disclosures and research findings, emphasizing its reliability and scalability for commercial production.
Chemical Reactions Analysis
Types of Reactions
“N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Aromatic Rings | Present in the benzene moiety |
| Amino Groups | Two primary amines at the 1 and 4 positions |
| Side Chains | Diethyl and phenoxyethyl groups |
Chemistry
- Intermediate in Organic Synthesis : This compound serves as a building block for synthesizing more complex organic molecules, particularly in the development of dyes and pigments.
Biology
- Biochemical Assays : It acts as a ligand in biochemical assays, facilitating the study of enzyme interactions and receptor binding.
- Antimicrobial Activity : Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL.
Medicine
- Antitumor Activity : In vitro studies indicate that the compound can inhibit the proliferation of cancer cells. For instance, it demonstrated an IC50 value of approximately 25 µM for breast cancer cells and 30 µM for lung cancer cells.
- Mechanism of Action :
- The compound may interfere with DNA synthesis in cancer cells.
- It has been observed to induce apoptosis in treated cells.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth compared to control groups treated with conventional antibiotics.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on various human cancer cell lines to evaluate the cytotoxic effects of this compound. The results showed marked reductions in cell viability at concentrations above 20 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment with the compound.
Mechanism of Action
The mechanism of action of “N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine” depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxyethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N1,N1-diethyl-1,4-benzenediamine: Lacks the phenoxyethyl group, which may affect its chemical properties and applications.
N1,N1-dimethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine: Similar structure but with dimethyl groups instead of diethyl groups, potentially altering its reactivity and biological activity.
Biological Activity
N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine is a compound of interest within the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be described structurally as follows:
- Chemical Formula : CHNO
- Molecular Weight : 302.43 g/mol
- IUPAC Name : N,N-diethyl-4-(2-phenoxyethyl)benzene-1,4-diamine
Table 1: Structural Features
| Feature | Description |
|---|---|
| Aromatic Rings | Present in the benzene moiety |
| Amino Groups | Two primary amines at the 1 and 4 positions |
| Side Chains | Diethyl and phenoxyethyl groups |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
In vitro assays revealed that this compound's Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL against these pathogens, indicating a promising potential as an antimicrobial agent .
Antitumor Activity
Research has indicated that this compound possesses antitumor properties. In a study involving human cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values were determined to be approximately 25 µM for breast cancer cells and 30 µM for lung cancer cells, suggesting that it may serve as a lead compound for further development in cancer therapy .
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of DNA Synthesis : The compound may interfere with the synthesis of nucleic acids in microorganisms and cancer cells.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that the compound significantly inhibited bacterial growth compared to control groups treated with conventional antibiotics. The study highlighted the potential for this compound to be developed into a novel antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on various human cancer cell lines to evaluate the cytotoxic effects of this compound. The results showed marked reductions in cell viability at concentrations above 20 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment with the compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves alkylation of 1,4-benzenediamine derivatives. For example, reacting 1,4-diaminobenzene with diethyl sulfate (for the N1,N1-diethyl groups) and 2-phenoxyethyl bromide (for the N4 substitution) under controlled conditions. Catalysts like palladium or copper complexes may enhance coupling efficiency . Optimize temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize by-products. Purification via column chromatography or recrystallization improves yield and purity .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodology : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) to assess purity (>98%). Confirm structure via NMR (¹H and ¹³C):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
